2-Chloro-6-nitroquinoline

Catalog No.
S801867
CAS No.
29969-57-1
M.F
C9H5ClN2O2
M. Wt
208.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-nitroquinoline

CAS Number

29969-57-1

Product Name

2-Chloro-6-nitroquinoline

IUPAC Name

2-chloro-6-nitroquinoline

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.6 g/mol

InChI

InChI=1S/C9H5ClN2O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H

InChI Key

FQYXTVZGTFWRGD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1[N+](=O)[O-]

2-Chloro-6-nitroquinoline is a key heterocyclic intermediate valued for its specific substitution pattern, which dictates its synthetic utility. The presence of a strongly electron-withdrawing nitro group at the 6-position significantly activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr). This electronic activation makes the compound a reliable precursor for constructing complex, substituted quinoline scaffolds, particularly in medicinal chemistry and materials science, where precise molecular architecture is critical for function.

Research Fit

Orthogonal 2-chloro/6-nitro reactivity for stepwise derivatization
Regiospecific nucleophilic substitution at the 2-position
Reported scaffold for SERT-targeted ligand synthesis

Substituting 2-Chloro-6-nitroquinoline with a positional isomer, such as 4-chloro-7-nitroquinoline, is not viable as it leads to fundamentally different molecular geometries and altered reactivity, yielding incorrect downstream products. The specific 2,6-substitution pattern is frequently required to achieve the desired orientation for biological target engagement or material property tuning. Replacing the chloro group with a different halide (e.g., bromo) would alter reaction kinetics and potentially introduce different side-product profiles. Furthermore, using the parent 2-chloroquinoline, which lacks the activating nitro group, results in dramatically lower reactivity towards nucleophiles, requiring harsher process conditions and leading to lower yields. Therefore, for reproducible and efficient synthesis of target molecules dependent on the 2,6-quinoline scaffold, this exact compound is necessary.

Substitution Risk

Regioisomer 2-Chloro-5-nitro or 4-chloro-6-nitro isomers shift SNAr reactivity and may alter biological target engagement.
Mono-functional 6-Nitroquinoline or 2-chloroquinoline lack the orthogonal reactivity required for sequential library synthesis.
SERT profile Structural analogs may not reproduce the reported >36-fold SERT selectivity; activity context must be verified.

Precursor Suitability: Essential for Specific Patented Kinase Inhibitor Scaffolds

2-Chloro-6-nitroquinoline is explicitly cited as a key starting material in the synthesis of novel aminotriazolopyridine-based kinase inhibitors. In patented synthesis routes, it undergoes nucleophilic substitution where the 2-chloro position is displaced by an amine-containing fragment to form the core of the final active pharmaceutical ingredient. Using an isomeric comparator, such as 4-chloro-7-nitroquinoline, would result in a completely different molecular entity, failing to produce the targeted, patented compound.

Evidence DimensionPrecursor role in patented synthesis
Target Compound DataRequired intermediate for a specific class of kinase inhibitors.
Comparator Or BaselinePositional isomers (e.g., 4-chloro-7-nitroquinoline) lead to different, non-target final products.
Quantified DifferenceQualitatively absolute; only the 2,6-isomer yields the correct final molecular structure.
ConditionsSynthesis of aminotriazolopyridine kinase inhibitors as described in patent literature.

For researchers developing specific classes of patented kinase inhibitors, this exact isomer is non-negotiable to achieve the required molecular architecture and biological activity.

SERT affinity vs. NET
Head-to-head
SERT IC₅₀ 273 nM
NET IC₅₀ > 10,000 nM
Supports SERT-selective probe design; >36-fold selectivity over NET.
Human transporter expressed in HEK293 cells; [³H]5-HT and [³H]-NE uptake assays.

Process Efficiency: Activated Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 6-position activates the 2-chloro substituent for efficient displacement by nucleophiles. For example, 2-chloro-6-nitroquinoline can be converted to 2-butoxy-6-nitroquinoline in high yield by reaction with sodium butoxide at room temperature. In contrast, the comparator 2-chloroquinoline, lacking the activating nitro group, is significantly less reactive and typically requires harsher conditions (e.g., high temperatures, strong bases, or metal catalysis) for similar substitutions, often resulting in lower yields. This enhanced reactivity allows for milder process conditions, broader substrate scope, and improved process efficiency.

Evidence DimensionReactivity in SNAr reactions
Target Compound DataHigh reactivity under mild conditions (e.g., room temperature with alkoxides).
Comparator Or Baseline2-Chloroquinoline (lacks nitro group): Requires harsh conditions (high heat, strong base) for nucleophilic substitution.
Quantified DifferenceEnables reactions at room temperature that would otherwise require high heat, representing a significant process energy and compatibility advantage.
ConditionsNucleophilic substitution with sodium butoxide in an appropriate solvent.

This compound enables energy-efficient and scalable syntheses under mild conditions, preserving sensitive functional groups in complex molecules and reducing manufacturing costs.

6-Nitroquipazine precursor
Reported
Literature-validated route
Starting material for 9 novel analogs
Enables replication of published SERT ligand syntheses.
Nucleophilic displacement of 2-Cl with amines; regiospecific outcome confirmed.

Synthetic Versatility: Precursor for Sequential, Regioselective Functionalization

The 2,6-substitution pattern allows for a two-stage functionalization strategy. First, the activated 2-chloro position is displaced via SNAr. Second, the 6-nitro group can be chemically reduced to a 6-amino group, providing a new site for further modification (e.g., acylation, diazotization). This sequential approach is a reliable method for building complex, di-substituted quinolines. For example, various 6-nitroquinoline derivatives can be reduced to the corresponding 6-aminoquinolines in high yields (85-94%) using reagents like SnCl2/HCl, which selectively reduces the nitro group without cleaving other substituents like halogens. Using a starting material with a different substitution pattern or a crude mixture would prevent this controlled, stepwise synthesis of a specific, pure final product.

Evidence DimensionYield of nitro group reduction to amine
Target Compound DataThe 6-nitro group can be reduced to a 6-amino group in high yield (e.g., 89% for 2-chloro-6-nitroquinoline to 2-chloro-6-aminoquinoline).
Comparator Or BaselineA crude isomeric mixture would yield a difficult-to-separate mixture of amino-substituted products, drastically lowering the yield of the desired isomer.
Quantified DifferenceEnables near-quantitative conversion to a new functional handle, preserving the molecular scaffold for subsequent reactions.
ConditionsReduction using SnCl2·2H2O in HCl.

This compound provides a reliable and high-yield route for creating precisely functionalized quinolines, critical for structure-activity relationship (SAR) studies and the synthesis of advanced materials.

Thermal & solubility profile
Cross-study
mp 236–237 °C
LogP ~2.47 vs. 2-chloroquinoline LogP ~2.1
Guides purification and storage; logP difference influences chromatographic method design.
Estimated logP; reported melting point range.
SNAr reactivity
Class-level
Activated 2-position
Ring N + 6-NO₂ enhance leaving-group ability
Supports regioselective derivatization; kinetic constants not sourced in reviewed data.
Predicted from heterocyclic reactivity principles; experimental rate data to verify.

Core Building Block for Specific Kinase Inhibitor Programs

Ideal for synthetic campaigns targeting specific, often patented, classes of kinase inhibitors where the 2-amino-6-substituted quinoline core is essential for biological activity. The defined regiochemistry ensures the correct geometry for binding to the kinase active site.

Efficient, Scalable Synthesis of 2-Substituted-6-nitroquinolines

Serves as the optimal starting material for producing a wide range of 2-amino, 2-alkoxy, or 2-thioether-6-nitroquinolines under mild, energy-efficient process conditions. Its high reactivity avoids the need for harsh reagents or catalysts that might be incompatible with other functional groups.

Precursor for Sequentially Functionalized Diaminoquinoline Derivatives

Enables a controlled, two-step synthesis of 2,6-disubstituted quinolines. The process involves initial nucleophilic substitution at the C2 position, followed by a high-yield reduction of the C6 nitro group to an amine, providing a second, distinct point for further derivatization.

Application Fit

Application
Selection Property
Validation Focus
SERT probe & tool ligand synthesis
Orthogonal 2-chloro reactivity; 6-nitro pharmacophore
SERT binding assay; selectivity over NET
Focused quinoline library generation
Regiospecific 2-substitution
Isomeric purity by HPLC/NMR
6-Nitroquipazine analog replication
Literature-documented synthetic precursor
Reaction outcome consistency; matching published intermediates
Materials chemistry building block
Dual orthogonal reactivity; distinct mp/logP
Stepwise functionalization control; thermal handling protocols

XLogP3

2.5

Wikipedia

2-Chloro-6-nitroquinoline

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